![molecular formula C14H10N2O3 B2884006 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid CAS No. 38196-05-3](/img/structure/B2884006.png)
2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is an organic compound with the molecular formula C14H10N2O3 It features a benzoxazole ring fused with a pyridine ring, making it a heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by condensing 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated benzoxazole.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to form esters or amides, respectively.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Esters or amides of 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid.
科学研究应用
Chemistry
In chemistry, 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs aimed at treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.
作用机制
The mechanism of action of 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
相似化合物的比较
Similar Compounds
2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]butanoic acid: Contains a butanoic acid group, offering different chemical properties.
2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]methanol: Features a hydroxymethyl group instead of acetic acid.
Uniqueness
2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is unique due to its specific combination of a benzoxazole ring fused with a pyridine ring and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.
属性
IUPAC Name |
2-(2-pyridin-2-yl-1,3-benzoxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13(18)8-9-4-5-12-11(7-9)16-14(19-12)10-3-1-2-6-15-10/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBOAJLWQAOSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
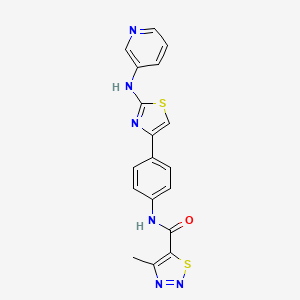
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide](/img/structure/B2883925.png)
![6-[2-(2-Ethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2883926.png)
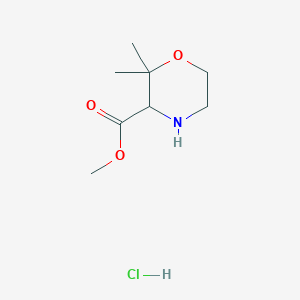
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)
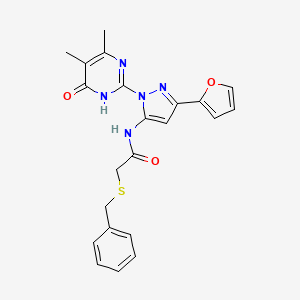
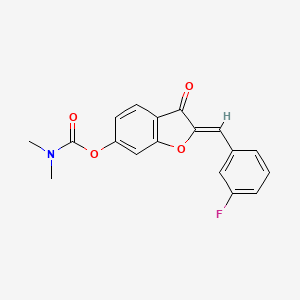
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B2883933.png)
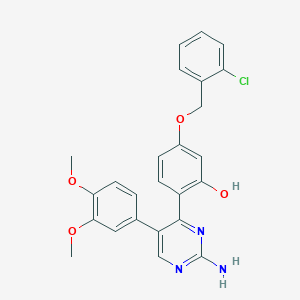
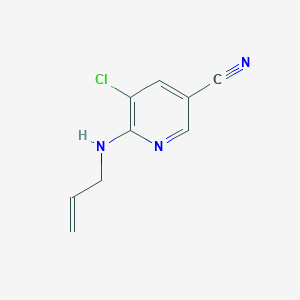
![N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2883939.png)
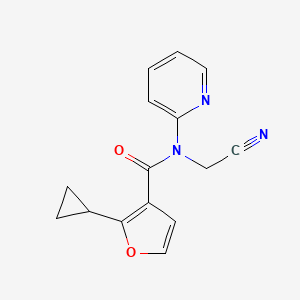
![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)
![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)
